molecular formula C14H11NO2 B1297915 9-Methyl-9H-carbazole-3-carboxylic acid CAS No. 89374-79-8

9-Methyl-9H-carbazole-3-carboxylic acid

Cat. No. B1297915
CAS RN: 89374-79-8
M. Wt: 225.24 g/mol
InChI Key: HKCYYHQXRCUSRQ-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-3-carboxylic acid is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Carbazole derivatives are of significant interest due to their potential applications in material science, medicinal chemistry, and supramolecular chemistry. These compounds, including various substituted carbazoles, are known for their versatile and fine-tunable properties, which make them valuable organic building blocks .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. One such method involves a catalytic, high yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which upon hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid . Another study describes a rapid one-pot synthesis method for substituted (9-carbazoly) carboxylic acids using microwave irradiation without a catalyst, which could potentially be adapted for the synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which can be further functionalized at various positions. For instance, the crystal structures of three 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles have been determined, showing large twist angles between the carbazole and benzene planes, which could influence the properties of the molecules . These structural insights are crucial for understanding the behavior and reactivity of 9-Methyl-9H-carbazole-3-carboxylic acid.

Chemical Reactions Analysis

Carbazole derivatives participate in various chemical reactions due to their reactive sites. For example, the reactivity of N-alkyl carbamoylimidazoles has been explored, which could be relevant for the functionalization of carbazole compounds . Additionally, the synthesis and reactivity of 9-phenylcarbazoles have been studied, revealing that the oxidation of these compounds can lead to dimerization, a reaction that might also be applicable to 9-Methyl-9H-carbazole-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, two Cd(II) metal-organic frameworks synthesized from NH-functionalized dicarboxylate ligand 9H-carbazole-2,7-dicarboxylic acid displayed strong blue fluorescence in the solid state and showed high catalytic activity for Knoevenagel condensation . These properties highlight the potential utility of carbazole derivatives in various applications, including as fluorescent materials and catalysts. The antimicrobial activities of some carbazole carboxylic acids have also been tested, showing medium to weak activities , which suggests that 9-Methyl-9H-carbazole-3-carboxylic acid might possess similar biological properties.

Scientific Research Applications

Bacterial Biotransformation

9-Methyl-9H-carbazole-3-carboxylic acid, along with other 9H-carbazole derivatives, has been studied for its transformation by bacteria. Waldau et al. (2009) explored the biotransformation of this compound using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, which led to the formation of various hydroxylated metabolites. This study highlights the potential of microbial processes in modifying carbazole derivatives for various applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Antimicrobial Properties

Carbazole derivatives, including 9-Methyl-9H-carbazole-3-carboxylic acid, have been utilized as precursors for creating new heterocyclic compounds with antimicrobial properties. Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated their antimicrobial activities, demonstrating the potential use of these compounds in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Optical and Electronic Applications

The compound has been incorporated into novel materials for optical and electronic applications. Çiçek et al. (2018) synthesized new carbazole Schiff bases, which showed potential as active emissive layers for organic light-emitting diodes (OLEDs) due to their structural and optical properties. This research indicates the significance of carbazole derivatives in advanced material science, particularly in the field of OLEDs (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

Polymer Chemistry and Sensing Applications

In the realm of polymer chemistry and sensing, 9-Methyl-9H-carbazole-3-carboxylic acid has been used to develop conjugated polymers with fluorescence sensing characteristics. Qian et al. (2019) reported the synthesis of novel polyaniline derivatives using this compound, which demonstrated excellent fluorescence properties in detecting various acids and amines, showing promise in environmental protection, biosensing, and toxin detection (Qian, Zhang, Liu, & Xia, 2019).

properties

IUPAC Name

9-methylcarbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYYHQXRCUSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346734
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9H-carbazole-3-carboxylic acid

CAS RN

89374-79-8
Record name 9-Methyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9H-carbazole-3-carboxylic acid (300 mg, 1.42 mmol), K2CO3 (800 mg) and methyl iodide (1 mL) in 25 mL of acetone was heated under reflux overnight, then cooled and evaporated in vacuo. A mixture of the resultant residue and NaOH (170 mg) in aqueous MeOH (90%, 25 mL) was stirred at 50° C. for 30 minutes. The reaction mixture was concentrated and acidified with diluted HCl. The solids were collected by filtration and dried to give the title compound (280 mg, 87%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 9-Methyl-9H-carbazole-3-carboxylic acid interact with mild steel to inhibit corrosion?

A1: The research paper by [] investigates 9-Methyl-9H-carbazole-3-carboxylic acid and its derivatives as potential corrosion inhibitors for mild steel. While the abstract doesn't provide specific details on the interaction mechanism, it highlights the use of electrochemical and computational methods to study the inhibitory effects in both abiotic and biotic environments. This suggests that the researchers likely explored how the compound adsorbs onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Further details on the interaction mechanism, such as the type of adsorption (physisorption or chemisorption) and the specific sites of interaction, would be found within the full text of the paper.

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